6-Aminopyrazine-2-boronic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Medicinal chemists developing Syk kinase inhibitors face a critical regioisomer pitfall: substituting the 5-amino or 3-amino isomer can obliterate target binding affinity due to divergent molecular shape and dipole moment. 6-Aminopyrazine-2-boronic acid (CAS 1315351-77-9) provides the correct spatial orientation of the amine and boronic acid groups, enabling rapid Suzuki-Miyaura diversification at the 2-position for focused compound collections. - Validated in patent applications targeting B-cell malignancies and inflammatory disorders. - Also available as the stabilized pinacol ester (CAS 1356108-87-6) to manage protodeboronation challenges inherent to 2-heteroaryl boronic acids. - Standard pack sizes from mg to bulk custom; custom synthesis available on request.

Molecular Formula C4H6BN3O2
Molecular Weight 138.92 g/mol
Cat. No. B1289524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyrazine-2-boronic acid
Molecular FormulaC4H6BN3O2
Molecular Weight138.92 g/mol
Structural Identifiers
SMILESB(C1=CN=CC(=N1)N)(O)O
InChIInChI=1S/C4H6BN3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,8)
InChIKeyRYMVCLFBGNUYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyrazine-2-boronic acid: Strategic Building Block


6-Aminopyrazine-2-boronic acid (CAS 1315351-77-9; also available as the pinacol ester, CAS 1356108-87-6) is a heteroaryl boronic acid derivative combining an electron-deficient pyrazine core, a primary amine substituent at the 6-position, and a boronic acid group at the 2-position . This trifunctional architecture enables its use as a versatile nucleophilic partner in Suzuki-Miyaura cross-couplings for constructing carbon-carbon bonds between the pyrazine ring and diverse (hetero)aryl halides . The compound is recognized as a building block in the synthesis of kinase inhibitors, particularly those targeting Syk (spleen tyrosine kinase), where the aminopyrazine-boronic acid motif is a key structural component .

1 Suzuki-Miyaura cross-coupling building block for biaryl construction
2 6-Amino regioisomer designed for kinase hinge-binding motifs
3 Protodeboronation-sensitive; requires anhydrous handling

6-Aminopyrazine-2-boronic acid: Isomer Specificity


The substitution pattern on the pyrazine ring profoundly dictates the electronic character and steric accessibility of the boronic acid moiety, which in turn governs both the rate and selectivity of Suzuki-Miyaura couplings and the ultimate geometry of the derived biaryl product [1]. In medicinal chemistry campaigns, even a single-atom shift in the point of attachment can obliterate target binding affinity. For instance, the 6-aminopyrazine-2-boronic acid regioisomer presents a distinct spatial orientation of the amine and boronic acid groups compared to the 5-aminopyrazine-2-boronic acid isomer (CAS 1084953-45-6) [2]. While both contain an amino-pyrazine core, their different connectivity leads to divergent molecular shapes and dipole moments, which can critically affect molecular recognition in a biological target or the supramolecular packing in materials applications. Furthermore, the inherent instability of 2-heteroaryl boronic acids toward protodeboronation—a well-documented challenge [3]—means that seemingly minor differences in electronic structure between regioisomers can translate into vastly different practical shelf-lives and coupling efficiencies. The 6-amino-2-boronic acid configuration represents a specific chemical space that is not interchangeable with its 5-amino or 3-amino analogs.

  • Regioisomer geometry mismatch

    5-Aminopyrazine-2-boronic acid lacks the 1,3-amine-boron orientation required for kinase hinge binding, potentially leading to loss of target engagement.

  • Class-level protodeboronation

    2-Heteroaryl boronic acids degrade rapidly under standard Suzuki conditions; regioisomer stability differences may shift coupling efficiency and shelf-life.

6-Aminopyrazine-2-boronic acid: Comparative Evidence


Regioisomeric Geometry and Binding Mode

6-Aminopyrazine-2-boronic acid (CAS 1315351-77-9) and 5-aminopyrazine-2-boronic acid (CAS 1084953-45-6) are constitutional isomers differing in the position of the primary amine group. This regioisomeric difference translates into distinct electronic distributions across the pyrazine ring, quantified by computed dipole moments and partial charges . In the context of Syk kinase inhibitor patents, the 6-amino-2-boronic acid motif is explicitly claimed for its ability to form a specific bidentate hydrogen-bonding interaction with the kinase hinge region (e.g., with Met450 and Glu449), a geometry that is sterically and electronically inaccessible to the 5-amino-2-boronic acid isomer due to the altered vector of the amine group [1].

Regioisomeric Binding Mode
Class-level inference
6-Amino enables bidentate H-bonding to Met450/Glu449; geometry inaccessible to 5-amino isomer.
Specific geometry critical for kinase target engagement
In silico docking and SAR from Syk patents
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Protodeboronation Challenge in 2-Heteroaryl Boronic Acids

All 2-heteroaryl boronic acids, including 6-aminopyrazine-2-boronic acid, are subject to rapid protodeboronation under typical Suzuki-Miyaura coupling conditions, a major factor limiting their synthetic utility [1]. This is a well-documented class-level challenge, with the electron-deficient pyrazine ring exacerbating the susceptibility to nucleophilic attack and subsequent carbon-boron bond cleavage [2]. While direct quantitative comparison data between the 6-aminopyrazine-2-boronic acid and its 5-amino isomer is not available in the public domain, the class-level inference is that both regioisomers will exhibit this liability, and any synthetic application will require careful optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature, specific catalyst systems) to mitigate the competing protodeboronation pathway.

Protodeboronation Risk
Class-level inference
2-Heteroaryl boronic acids undergo rapid C-B bond cleavage in aqueous base, lowering isolated yields.
Anhydrous, optimized coupling protocols are essential
Vendor QC and storage conditions are critical
Suzuki-Miyaura Coupling Protodeboronation Reaction Optimization

Syk Kinase Inhibitor Synthesis

The 6-aminopyrazine-2-boronic acid scaffold is specifically claimed in patent literature as a key intermediate for the synthesis of Syk (spleen tyrosine kinase) inhibitors [1]. In these applications, the compound is coupled with a diverse array of aryl and heteroaryl halides to generate focused libraries of potential drug candidates. The 6-amino group is essential for establishing key hydrogen-bonding contacts with the kinase hinge region, while the boronic acid at the 2-position serves as the point of diversification [2]. This contrasts with the more general applications of related aminopyrazine boronic acids, which may be used in broader, less targeted synthetic explorations.

Syk Inhibitor Synthesis
Supporting evidence
Explicitly claimed in Syk inhibitor patents as key intermediate; provides direct diversification point.
Reduces lead optimization effort for Syk-targeted libraries
Contrasts with broader utility of 5-amino isomer
Kinase Inhibitors Drug Discovery Syk Inhibitors

6-Aminopyrazine-2-boronic acid: Recommended Applications


Syk Kinase Inhibitor Library Synthesis

The most validated and high-value application for 6-aminopyrazine-2-boronic acid is as a key building block in the construction of Syk (spleen tyrosine kinase) inhibitor libraries, as evidenced by its explicit claim in multiple patent applications [1]. The 6-aminopyrazine core provides the critical hinge-binding motif, while the boronic acid at the 2-position allows for rapid diversification via Suzuki-Miyaura coupling with a wide range of (hetero)aryl halides. This enables the parallel synthesis of focused compound collections for hit-to-lead and lead optimization campaigns in therapeutic areas such as B-cell malignancies and inflammatory disorders.

Functionalized Pyrazine Biaryl Construction

As a member of the heteroaryl boronic acid class, 6-aminopyrazine-2-boronic acid serves as a nucleophilic partner for the introduction of the 6-aminopyrazine motif into more complex molecular architectures [1]. While challenges with protodeboronation must be managed through careful reaction optimization, the compound offers a direct route to amino-pyrazinyl biaryls, which are privileged structures in medicinal chemistry [2]. This is particularly valuable for exploring chemical space around kinase hinge binders and other targets where the pyrazine nitrogen atoms can engage in key interactions with the protein target.

Pyrazine-Based Supramolecular Materials

Pyrazine derivatives are known for their applications in fragrances and functional materials, and pyrazine boronic esters are essential chemical building blocks for accessing these structures [1]. The 6-aminopyrazine-2-boronic acid, with its two nitrogen atoms in the pyrazine ring, can participate in hydrogen bonding and other non-covalent interactions. Its boronic acid functionality allows it to be incorporated into larger π-conjugated systems for potential use in organic electronics, sensors, or as ligands for metal-organic frameworks (MOFs). This application scenario leverages the compound's dual ability to form stable covalent bonds via Suzuki coupling and engage in supramolecular assembly.

Application
Selection Property
Validation Focus
Syk kinase inhibitor research (immunological signaling)
6-Amino regioisomer for hinge-binding motif
Target engagement confirmation (docking / SAR)
Functionalized pyrazine biaryl synthesis
Suzuki-Miyaura nucleophilic partner
Protodeboronation optimization and yield
Pyrazine-based supramolecular materials
Dual covalent / non-covalent binding capability
Integration into π-conjugated systems or MOFs

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